molecular formula C19H23ClN4O2S B256365 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE

5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE

Cat. No.: B256365
M. Wt: 406.9 g/mol
InChI Key: QVSQOGAZVDAKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(4-methoxyphenyl)piperazine with 5-chloro-2-(propylthio)pyrimidine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-(PROPYLSULFANYL)PYRIMIDINE stands out due to its unique combination of structural features, which confer its distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

(5-chloro-2-propylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23ClN4O2S/c1-3-12-27-19-21-13-16(20)17(22-19)18(25)24-10-8-23(9-11-24)14-4-6-15(26-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3

InChI Key

QVSQOGAZVDAKKL-UHFFFAOYSA-N

SMILES

CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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